![molecular formula C8H9ClN2 B14166445 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine CAS No. 1196146-45-8](/img/structure/B14166445.png)
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine is a heterocyclic compound that features a cyclopenta[b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine typically involves the annulation of the pyridine ring to a substituted cyclopentanone or its enamine . One common method includes the use of manganese-catalyzed oxidation of the CH2 group adjacent to the pyridine moiety in water, using Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6,7-dihydro-5H-cyclopenta[B]pyridin-5-one analogues.
Substitution: It can undergo substitution reactions, particularly at the chloro group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant in water at 25°C.
Substitution: Various alkylating agents such as 1,2-dibromoethane and benzyl chloride.
Major Products
Scientific Research Applications
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Properties
CAS No. |
1196146-45-8 |
|---|---|
Molecular Formula |
C8H9ClN2 |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine |
InChI |
InChI=1S/C8H9ClN2/c9-8-4-1-5-6(10)2-3-7(5)11-8/h1,4,6H,2-3,10H2 |
InChI Key |
MCDGMURAYHDBDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,1,3-Benzothiadiazole-1(3H)-propanol,3-(2-fluorophenyl)-a-[(methylamino)methyl]-,2,2-dioxide,(aS)-](/img/structure/B14166365.png)
![(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B14166386.png)
![N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B14166391.png)
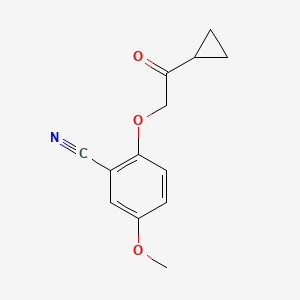
![2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile](/img/structure/B14166394.png)
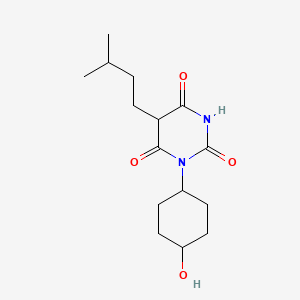
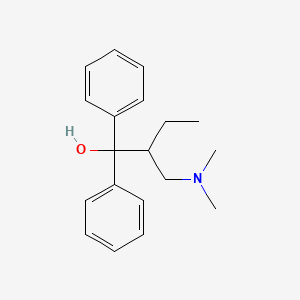
![1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide](/img/structure/B14166408.png)
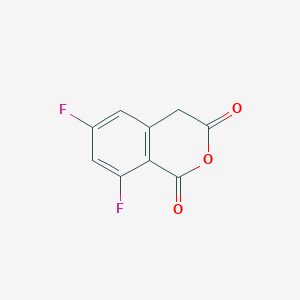
![4-tert-butyl-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide](/img/structure/B14166411.png)
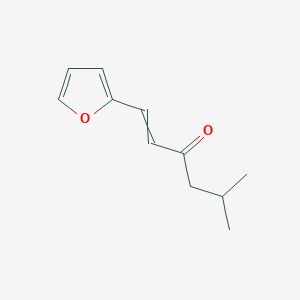
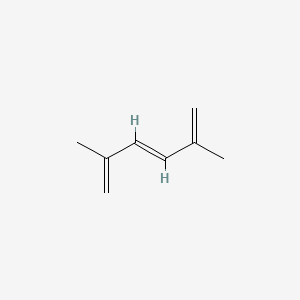
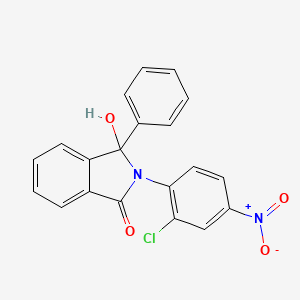
![N'-{(Z)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide](/img/structure/B14166428.png)
